Cas no 75567-37-2 (Ingenol Mebutate)

Ingenol mebutate, the active ingredient in Euphorbia peplus, is a regulator of PKC, which is important for- α, PKC- β, PKC- γ, PKC- δ And PKC- ε The Ki values were 0.3,0.105,0.162,0.376 and 0.171 nm, respectively
Ingenol Mebutate structure
Ingenol Mebutate structure
Product Name:Ingenol Mebutate
CAS No:75567-37-2
Molecular Formula:C25H34O6
Molecular Weight:430.5
MDL:MFCD22683801
CID:858112
PubChem ID:329825782

Ingenol Mebutate Properties

Names and Identifiers

    • Ingenol-3-angelate
    • I3A
    • I3A, PEP005
    • 2-Butenoic acid, 2-methyl-, (1ar,2S,5R,5as,6S,8as,9R,10ar)-1A,2,5,5A,6,9,10,10A-octahydro-5,5A-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8A-methanocyclopenta[A]cyclopropa[E]cyclodecen-6-yl ester, (2Z)-
    • 3-Angeloylingenol
    • 3-Ingenyl angelate
    • Euphorbia factor an1
    • Euphorbia factor H1
    • Ingenol 3-angelate
    • Ingenol mebutate
    • PEP 005
    • (1S,4S,5S,6R,9R,10R,12R,14R)-5,6-Dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxotetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-4-yl (2Z)-2-methyl-2-butenoate
    • 3-Indolyl-b-D-galactopyranoside
    • 3-O-angeloylingenol
    • A-D-galactopyranoside
    • indican (glucoside)
    • Indoxyl
    • (1aR,2S,5R,5aS,6S,8aS,9R,10aR)-5,5a-Dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta[a]cyclpropa[e][10]annulen-6-yl (2Z)-2-methylbut-2-enoate
    • Ingenol-3-angelate Ingenol Mebutate
    • A12963
    • [(1S,4S,5R,6R,9R,10S,12R,14R)-5,6-Dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetrac
    • CID 162340980
    • PEP005
    • Ingenol-3-mebutate
    • [(1S,4S,5S,6R,9S,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.0^{1,5.0^{10,12]pentadeca-2,7-dienyl] (Z)-2-methylbut-2-enoate
    • [5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] 2-methylbut-2-enoate
    • BCP10402
    • PEP005; PEP-005; PEP 005; Ingenol mebutate;3-ingenol angelate;Ingenol 3-angelate
    • 75567-37-2
    • CHEBI:201443
    • mebutate d'ingenol
    • DB05013
    • (1aR,2S,5R,5aS,6S,8aS,9R,10aR)-5,5a-Dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta[a]cyclopropa[E]cyclodecen-6-yl (2Z)-2-methylbut-2-enoate
    • Picato (TN)
    • HB0482
    • 2-Butenoic acid, 2-methyl-, (1aR,2S,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta
    • Ingenol mebutate [USAN]
    • (1aR,2S,5R,5aS,6S,8aS,9R,10aR)-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta(a)cyclopropa(E)(10)annulen-6-yl (2Z)-2-methylbut-2-enoate
    • AKOS024457952
    • Ingenol-3-angelate, >=95% (HPLC)
    • Q426386
    • (1aR,2S,5R,5aS,6S,8aS,9R,10aR)-5,5a-Dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a- methanocyclopenta(a)cyclopropa(e)cyclodecen-6-yl (2Z)-2-methylbut-2-enoate
    • INGENOL MEBUTATE [VANDF]
    • D06BX02
    • D09393
    • AGN 204332
    • LMFA07010911
    • Ingenol mebutate [USAN:INN]
    • [dihydroxy-(hydroxymethyl)-tetramethyl-oxo-[?]yl] (Z)-2-methylbut-2-enoate
    • INGENOL MEBUTATE [ORANGE BOOK]
    • AS-79013
    • (2Z)-2-Methyl-2-butenoic acid (1aR,2S,5R,5aS,6S,8aS,9R,10aR)-1a,2 ,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydro xymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-metha nocyclopenta[a]cyclopropa[e]cyclodecen-6-yl ester
    • [(1S,4S,5S,6R,9S,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (Z)-2-methylbut-2-enoate
    • mebutato de ingenol
    • 2-Butenoic acid, 2-methyl-, (1aR,2S,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta(a)cyclopropa(e)cyclodecen-6-yl ester, (2Z)-
    • ingenol-mebutate
    • CHEBI:66913
    • SCHEMBL2526605
    • NS00018295
    • C25H34O6
    • BDBM50470108
    • INGENOL MEBUTATE [WHO-DD]
    • GTPL7443
    • AGN204332
    • HSDB 8308
    • UNII-7686S50JAH
    • INGENOL MEBUTATE [MI]
    • Ingenol mebutate (USAN)
    • PEP-005
    • INGENOL MEBUTATE (MART.)
    • Picato
    • (1aR,2S,5R,5aS,6S,8aS,9R,10aR)-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta[a]cyclopropa[E][10]annulen-6-yl (2Z)-2-methylbut-2-enoate
    • INGENOL MEBUTATE [INN]
    • VDJHFHXMUKFKET-WDUFCVPESA-N
    • DTXSID301025610
    • INGENOL MEBUTATE [MART.]
    • CHEMBL1863513
    • ingenoli mebutas
    • 7686S50JAH
    • Ingenol mebutato
    • (2Z)-2-Methyl-2-butenoic acid (1aR,2S,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-yl ester
    • CHEBI:228675
    • GLXC-01716
    • Ingenol 3-angelate?
    • BRD-K93779381-001-01-9
    • MDL: MFCD22683801
    • InChIKey: VDJHFHXMUKFKET-ZRGDBSFMSA-N
    • Inchi: InChI=1S/C25H34O6/c1-7-12(2)22(29)31-21-13(3)10-24-14(4)8-17-18(23(17,5)6)16(20(24)28)9-15(11-26)19(27)25(21,24)30/h7,9-10,14,16-19,21,26-27,30H,8,11H2,1-6H3/t14-,16-,17-,18+,19-,21+,24+,25+/m1/s1
    • SMILES: C\C=C(C)/C(=O)O[C@@H]1[C@]2(O)[C@]3(C=C1C)C(=O)[C@@H](C=C(CO)[C@H]2O)[C@@H]4C(C)(C)[C@@H]4C[C@H]3C

Computed Properties

  • Exact Mass: 430.235539g/mol
  • Surface Charge: 0
  • XLogP3: 2
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Rotatable Bond Count: 4
  • Monoisotopic Mass: 430.235539g/mol
  • Monoisotopic Mass: 430.235539g/mol
  • Topological Polar Surface Area: 104Ų
  • Heavy Atom Count: 31
  • Complexity: 926
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Molecular Weight: 430.5

Experimental Properties

  • Stability Shelf Life: Stable under recommended storage conditions.
  • LogP: 2.33230
  • PSA: 104.06000
  • Water Partition Coefficient: Soluble in 100% ethanol, DMSO, dichloromethane, and methanol. Insoluble in water.
  • Boiling Point: 576.9±50.0 °C at 760 mmHg
  • Melting Point: No data available
  • Vapor Pressure: 3.17X10-15 mm Hg at 25 °C (est)
  • Flash Point: 191.4±23.6 °C
  • Solubility: DMSO: soluble15mg/mL, clear
  • Color/Form: Powder

Ingenol Mebutate Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00G45E-1mg
Ingenol-3-angelate
75567-37-2 ≥95%
1mg
$123.00 2025-02-27
A2B Chem LLC
AH51074-1mg
Ingenol Mebutate
75567-37-2 ≥95%
1mg
$137.00 2024-04-19
Aaron
AR00G4DQ-50mg
Ingenol-3-angelate
75567-37-2 98%
50mg
$1077.00
abcr
AB349116-1mg
Ingenol 3-angelate, 98%; .
75567-37-2 98%
1mg
€228.70
Advanced ChemBlocks
V155991-5MG
Ingenol 3-Angelate
75567-37-2 98%
5MG
$315 2023-09-15
AstaTech
44257-1/MG
INGENOL-3-ANGELATE
75567-37-2 95%
1/MG
$184
ChemScence
CS-2971-1mg
Ingenol Mebutate
75567-37-2 99.07%
1mg
$81.0 2022-04-26
Chengdu Biopurify Phytochemicals Ltd
BP1635-10mg
Ingenol Mebutate
75567-37-2 98%
10mg
$165 2023-09-20
DC Chemicals
DC9651-20 mg
Ingenol 3-angelate
75567-37-2 >98%
20mg
$800.0 2022-02-28
eNovation Chemicals LLC
D767005-10mg
Ingenol-3-angelate
75567-37-2 98%
10mg
$595 2022-09-07

Ingenol Mebutate Synthesis

Ingenol Mebutate Suppliers

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